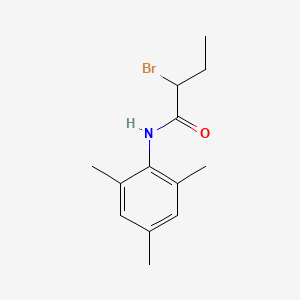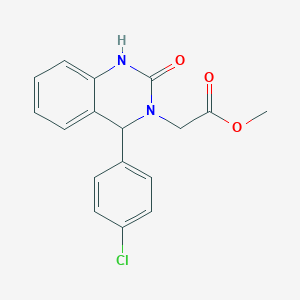![molecular formula C15H16N4O B2611249 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile CAS No. 339102-65-7](/img/structure/B2611249.png)
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2- (3- (Dimethylamino)-1-methoxyallylidene)malononitrile , has a CAS Number of 95689-38-6 . It has a molecular weight of 177.21 and is a solid in physical form .
Synthesis Analysis
A Zn(OTf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed providing an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles .Molecular Structure Analysis
The IUPAC name of this compound is 2- [ (2E)-3- (dimethylamino)-1-methoxy-2-propenylidene]malononitrile . The Inchi Code is 1S/C9H11N3O/c1-12 (2)5-4-9 (13-3)8 (6-10)7-11/h4-5H,1-3H3/b5-4+ .Chemical Reactions Analysis
The chemistry of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) – a multifunctional reagent that is widely used for the preparation of diverse heterocyclic systems .Physical And Chemical Properties Analysis
This compound is an orange solid . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnosis
- Application in Alzheimer's Disease Diagnosis: A derivative of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile, specifically [18F]FDDNP, was used in positron emission tomography (PET) to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This non-invasive technique facilitated diagnostic assessment and response monitoring during treatments (Shoghi-Jadid et al., 2002).
Photophysical Characteristics
- Study of Photophysical Characteristics: Malononitrile derivatives, including those similar to 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile, were synthesized and their photophysical characteristics studied. These compounds exhibited strong intramolecular charge transfer absorption bands, making them candidates for photonic applications (Zhao et al., 2007).
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies: Derivatives of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile were synthesized, and their solvatochromic behavior and crystal structure were analyzed. Such studies are crucial for understanding their potential as nonlinear optical materials (Bogdanov et al., 2019).
Detection of Cyanide in Water
- Application in Detecting Cyanide: Compounds like 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile were used as optical devices for the detection of cyanide in water. This is significant due to the health risks associated with cyanide and its presence in the environment (Schramm et al., 2016).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Potential: Analogues of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile were prepared and evaluated for their antimicrobial and antioxidant activities. This highlights their potential use in medical and pharmaceutical research (Malhotra et al., 2013).
Safety and Hazards
The compound is classified as toxic if swallowed, in contact with skin or if inhaled . It is recommended to wear protective gloves/protective clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray . It is also very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2-methoxyanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14(12(10-16)11-17)8-9-18-13-6-4-5-7-15(13)20-3/h4-9,18H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDDEWRVASLGT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)


![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2611181.png)
![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)


![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)